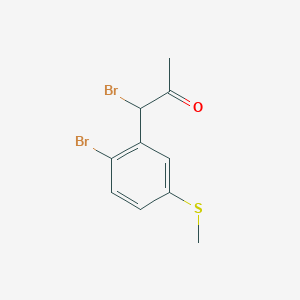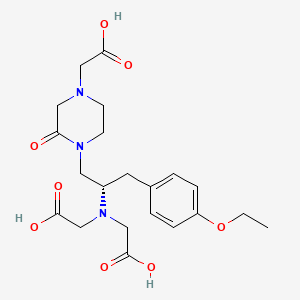
(s)-2,2'-((1-(4-(Carboxymethyl)-2-oxopiperazin-1-yl)-3-(4-ethoxyphenyl)propan-2-yl)azanediyl)diacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(s)-2,2’-((1-(4-(Carboxymethyl)-2-oxopiperazin-1-yl)-3-(4-ethoxyphenyl)propan-2-yl)azanediyl)diacetic acid is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring, an ethoxyphenyl group, and multiple carboxymethyl groups, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2,2’-((1-(4-(Carboxymethyl)-2-oxopiperazin-1-yl)-3-(4-ethoxyphenyl)propan-2-yl)azanediyl)diacetic acid typically involves multi-step organic reactions. The process begins with the preparation of the piperazine ring, followed by the introduction of the ethoxyphenyl group through electrophilic aromatic substitution. The carboxymethyl groups are then added via nucleophilic substitution reactions. The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost. The reaction conditions are optimized to achieve the desired product with minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
(s)-2,2’-((1-(4-(Carboxymethyl)-2-oxopiperazin-1-yl)-3-(4-ethoxyphenyl)propan-2-yl)azanediyl)diacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Both nucleophilic and electrophilic substitution reactions are common for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acids are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
(s)-2,2’-((1-(4-(Carboxymethyl)-2-oxopiperazin-1-yl)-3-(4-ethoxyphenyl)propan-2-yl)azanediyl)diacetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (s)-2,2’-((1-(4-(Carboxymethyl)-2-oxopiperazin-1-yl)-3-(4-ethoxyphenyl)propan-2-yl)azanediyl)diacetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- (s)-2,2’-((1-(4-Carboxymethyl)-2-oxopiperazin-1-yl)-3-(4-methoxyphenyl)propan-2-yl)azanediyl)diacetic acid
- (s)-2,2’-((1-(4-Carboxymethyl)-2-oxopiperazin-1-yl)-3-(4-propoxyphenyl)propan-2-yl)azanediyl)diacetic acid
Uniqueness
Compared to similar compounds, (s)-2,2’-((1-(4-(Carboxymethyl)-2-oxopiperazin-1-yl)-3-(4-ethoxyphenyl)propan-2-yl)azanediyl)diacetic acid exhibits unique properties due to the presence of the ethoxyphenyl group. This group can influence the compound’s reactivity, solubility, and biological activity, making it a valuable molecule for specific applications.
Propiedades
Fórmula molecular |
C21H29N3O8 |
|---|---|
Peso molecular |
451.5 g/mol |
Nombre IUPAC |
2-[4-[(2S)-2-[bis(carboxymethyl)amino]-3-(4-ethoxyphenyl)propyl]-3-oxopiperazin-1-yl]acetic acid |
InChI |
InChI=1S/C21H29N3O8/c1-2-32-17-5-3-15(4-6-17)9-16(24(13-20(28)29)14-21(30)31)10-23-8-7-22(11-18(23)25)12-19(26)27/h3-6,16H,2,7-14H2,1H3,(H,26,27)(H,28,29)(H,30,31)/t16-/m0/s1 |
Clave InChI |
LCZMQXJFJSCHIR-INIZCTEOSA-N |
SMILES isomérico |
CCOC1=CC=C(C=C1)C[C@@H](CN2CCN(CC2=O)CC(=O)O)N(CC(=O)O)CC(=O)O |
SMILES canónico |
CCOC1=CC=C(C=C1)CC(CN2CCN(CC2=O)CC(=O)O)N(CC(=O)O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


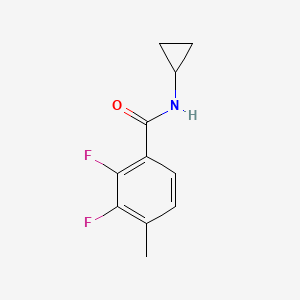
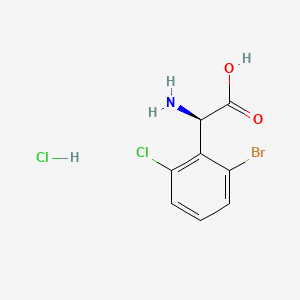
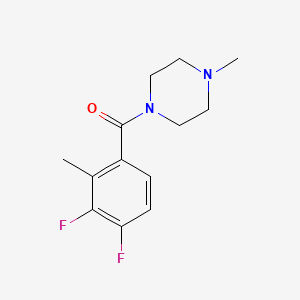
![4-(4'-Bromo-[1,1'-biphenyl]-4-yl)-2,6-diphenylpyrimidine](/img/structure/B14040465.png)
![7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]-5-heptenoic acid](/img/structure/B14040472.png)

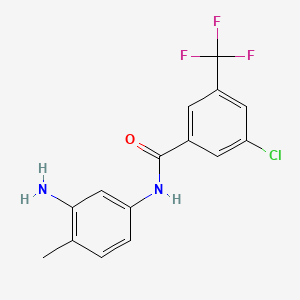

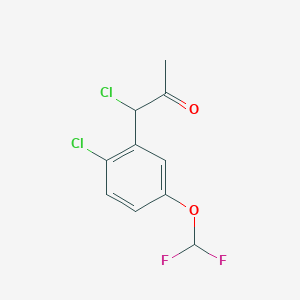
![3-(3-Iodobenzyl)-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14040506.png)



